![molecular formula C9H10ClN3O B2675636 N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide CAS No. 478064-08-3](/img/structure/B2675636.png)
N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide
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Overview
Description
N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a chemical compound with the CAS Number: 478064-08-3 . It has a molecular weight of 211.65 and its IUPAC name is N’- (6-chloro-2-pyridinyl)cyclopropanecarbohydrazide .
Molecular Structure Analysis
The InChI code for N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is 1S/C9H10ClN3O/c10-7-2-1-3-8 (11-7)12-13-9 (14)6-4-5-6/h1-3,6H,4-5H2, (H,11,12) (H,13,14) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is a solid substance . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications
- NLO materials are crucial for devices like lasers, optical switches, and frequency converters. Researchers have investigated the NLO properties of N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide, exploring its potential as a second harmonic generator or electro-optic modulator .
Nonlinear Optical (NLO) Materials
Safety and Hazards
The safety information available indicates that N’-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide is potentially hazardous. The GHS pictograms indicate a warning signal . Hazard statements include H302, H312, and H332, suggesting that it is harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include recommendations for handling and storage, as well as actions to take in case of accidental ingestion or contact .
properties
IUPAC Name |
N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c10-7-2-1-3-8(11-7)12-13-9(14)6-4-5-6/h1-3,6H,4-5H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVFDHZIJZDMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NNC2=NC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324464 |
Source
|
Record name | N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24819366 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
CAS RN |
478064-08-3 |
Source
|
Record name | N'-(6-chloropyridin-2-yl)cyclopropanecarbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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